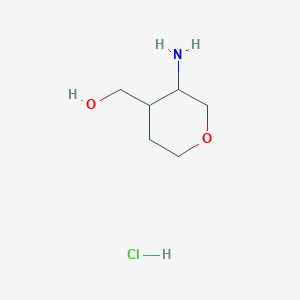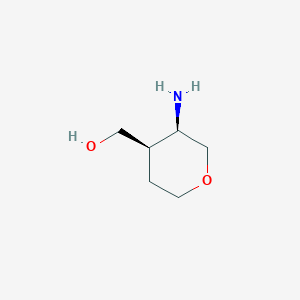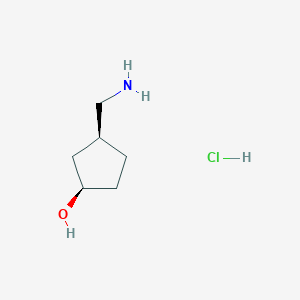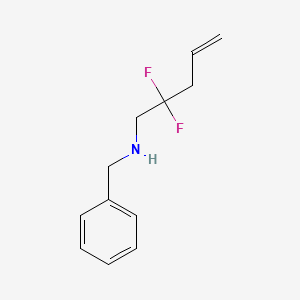
(1R,4R)-4-Amino-cycloheptanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-4-Amino-cycloheptanol is a chiral compound with significant potential in various scientific fields. It is a seven-membered ring structure with an amino group and a hydroxyl group attached to the first and fourth carbon atoms, respectively. This compound’s unique stereochemistry makes it an interesting subject for research in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-Amino-cycloheptanol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a ketone or an oxime, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.
Another method involves the catalytic hydrogenation of a cycloheptanone derivative in the presence of a chiral catalyst. This method ensures high enantioselectivity, producing the desired (1R,4R) isomer with minimal by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of biocatalysts, such as transaminases, can also be employed to achieve high yields and enantioselectivity in the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R)-4-Amino-cycloheptanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: Cycloheptanamine.
Substitution: N-substituted cycloheptanamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, (1R,4R)-4-Amino-cycloheptanol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry allows for the creation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. Its chiral nature makes it a valuable tool for investigating the stereospecificity of enzymatic reactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting neurological disorders and as a precursor for the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific mechanical and chemical properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mecanismo De Acción
The mechanism of action of (1R,4R)-4-Amino-cycloheptanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in polar interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4R)-Quercivorol: A compound with a similar ring structure but different functional groups, used as a pheromone in entomology.
(1R,4R)-Camphor: A chiral compound with a bicyclic structure, used in organic synthesis and as a chiral auxiliary.
Uniqueness
(1R,4R)-4-Amino-cycloheptanol is unique due to its specific combination of an amino group and a hydroxyl group on a seven-membered ring This configuration provides distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
IUPAC Name |
(1R,4R)-4-aminocycloheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-6-2-1-3-7(9)5-4-6/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTKRRSCXYJDFE-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC[C@@H](C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B8186488.png)
![(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride](/img/structure/B8186495.png)









![benzyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B8186582.png)


